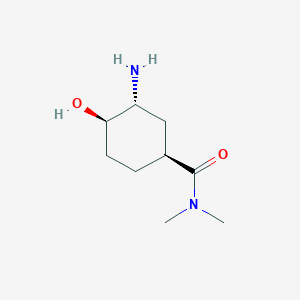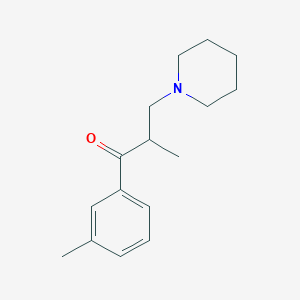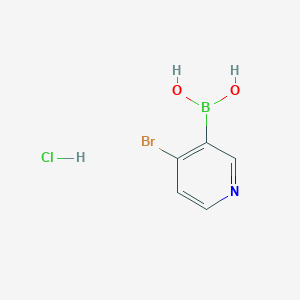
4-Bromopyridine-3-boronic acid HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromopyridine-3-boronic acid HCl: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a bromine atom. The hydrochloride (HCl) salt form enhances its stability and solubility in various solvents. This compound is widely used in Suzuki-Miyaura coupling reactions, which are pivotal in the formation of carbon-carbon bonds in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 4-Bromopyridine-3-boronic acid HCl typically involves the halogen-metal exchange followed by borylation. One common method is the reaction of 4-bromopyridine with a metal such as lithium or magnesium to form the corresponding organometallic intermediate. This intermediate is then treated with a boron-containing reagent, such as trimethyl borate, to yield the boronic acid derivative .
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in large-scale production .
化学反応の分析
Types of Reactions: 4-Bromopyridine-3-boronic acid HCl primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Conditions: Typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
4-Bromopyridine-3-boronic acid HCl has a wide range of applications in scientific research:
Chemistry: Used extensively in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: Employed in the development of biologically active molecules, including potential drug candidates.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用機序
The primary mechanism by which 4-Bromopyridine-3-boronic acid HCl exerts its effects is through the Suzuki-Miyaura coupling reaction. This reaction involves the following steps :
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
類似化合物との比較
3-Bromopyridine-4-boronic acid: Similar in structure but with different substitution patterns on the pyridine ring.
4-Chloropyridine-3-boronic acid: Contains a chlorine atom instead of a bromine atom, which can affect its reactivity and applications.
Uniqueness: 4-Bromopyridine-3-boronic acid HCl is unique due to its specific substitution pattern, which makes it particularly useful in certain Suzuki-Miyaura coupling reactions. The presence of the bromine atom can influence the reactivity and selectivity of the coupling reactions, making it a valuable compound in organic synthesis .
特性
分子式 |
C5H6BBrClNO2 |
|---|---|
分子量 |
238.28 g/mol |
IUPAC名 |
(4-bromopyridin-3-yl)boronic acid;hydrochloride |
InChI |
InChI=1S/C5H5BBrNO2.ClH/c7-5-1-2-8-3-4(5)6(9)10;/h1-3,9-10H;1H |
InChIキー |
JXJSVTUARWNMNN-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CN=C1)Br)(O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


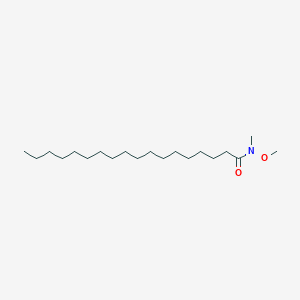
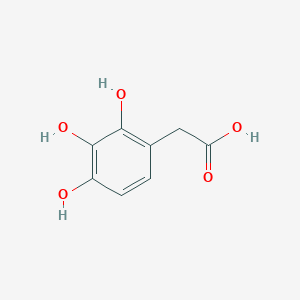
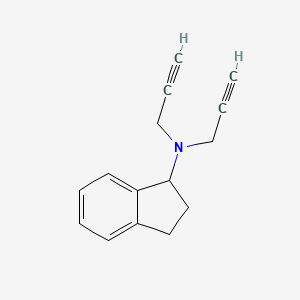

![2-(3,4-Dimethoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13407585.png)
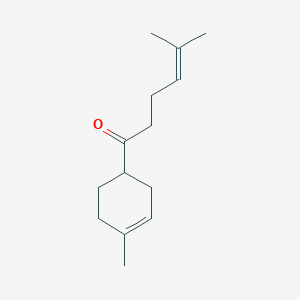
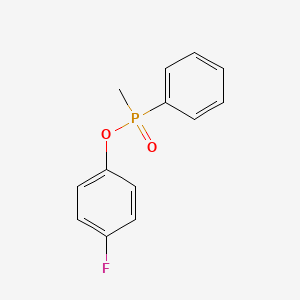
![(11R,17R)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione](/img/structure/B13407598.png)
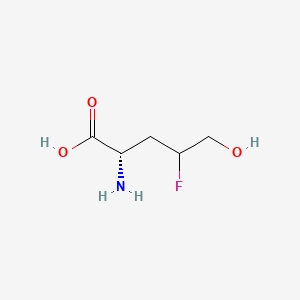
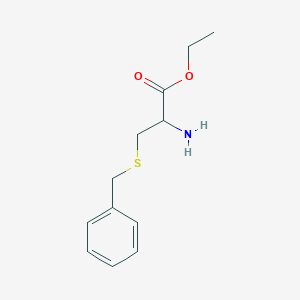
![(2R)-2-acetamido-3-[(5-pyridin-3-yl-1H-pyrrol-2-yl)sulfanyl]propanoic acid](/img/structure/B13407609.png)
![(4aR,4bS,5S,6aS,9aR,10aS,10bS)-6b-Acetyl-5-hydroxy-4a,6a,8-trimethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-9-oxa-7-aza-pentaleno[2,1-a]phenanthren-2-one](/img/structure/B13407620.png)
